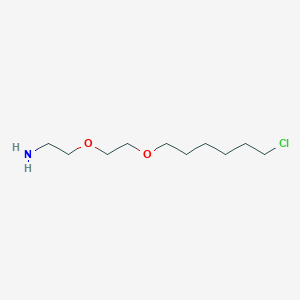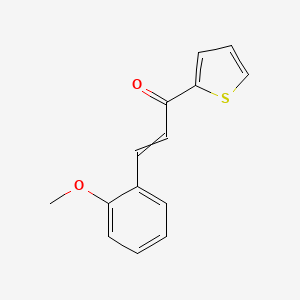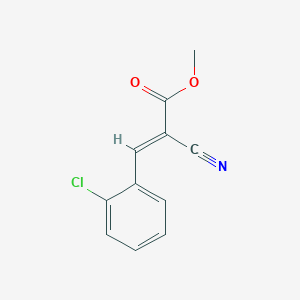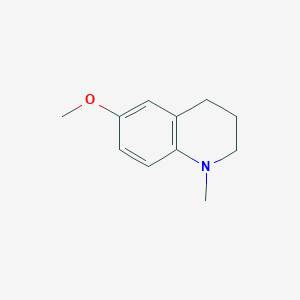
Lead selenate
Overview
Description
Lead selenate is an inorganic compound with the chemical formula PbSeO₄. It is a selenate of lead and appears as a transparent solid. This compound is known for its poor solubility in water and its solubility in concentrated acids. This compound is primarily used in scientific research and has various applications in different fields.
Mechanism of Action
Target of Action
Lead selenate, like other selenium compounds, primarily targets selenoproteins in the human body . These proteins play a crucial role in various biological processes, including antioxidant defense systems, thyroid hormone metabolism, and reproductive functions . .
Mode of Action
For instance, selenoproteins act as antioxidant warriors, participating indirectly in the mechanism of wound healing as oxidative stress reducers . They also regulate inflammatory cytokines . It’s plausible that this compound may have similar interactions, but specific studies on this compound are needed to confirm this.
Biochemical Pathways
Selenium, the key component of this compound, affects various biochemical pathways. It is incorporated into selenoproteins, thus supporting antioxidant defense systems . Selenium compounds can also influence the metabolism of thyroid hormones and control reproductive functions . .
Pharmacokinetics
Studies on similar selenium compounds like sodium selenite have shown linear pharmacokinetics . More research is needed to outline the specific ADME properties of this compound and their impact on its bioavailability.
Result of Action
Some selenium compounds have been reported to lead to dna fragmentation and activation of p53, a protein that regulates the cell cycle and acts as a tumor suppressor . It’s plausible that this compound may have similar effects, but specific studies are needed to confirm this.
Action Environment
Environmental factors can influence the action, efficacy, and stability of selenium compounds. Factors such as soil moisture, organic matter, pH levels, soil texture, and microorganisms can affect selenium bioavailability and speciation in the environment . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lead selenate can be synthesized through several methods:
Reaction of Lead (II, IV) Oxide and Selenium Dioxide: This method involves reacting a mixture of lead (II, IV) oxide (Pb₃O₄) and selenium dioxide (SeO₂) with hydrogen peroxide (H₂O₂). The reaction proceeds as follows: [ Pb₃O₄ + 3SeO₂ + 4H₂O₂ → 3PbSeO₄ + 4H₂O ]
Precipitation Method: this compound can also be obtained through precipitation by mixing lead (II) ions (Pb²⁺) with selenate ions (SeO₄²⁻) in an aqueous solution: [ Pb²⁺ + SeO₄²⁻ → PbSeO₄↓ ]
Industrial Production Methods: Industrial production of this compound typically involves the precipitation method due to its simplicity and cost-effectiveness. The reaction is carried out in large reactors where lead salts and selenate salts are mixed under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: Lead selenate undergoes various chemical reactions, including:
Reduction: this compound can be reduced to lead selenide (PbSe) using reducing agents such as hydrogen gas (H₂) or carbon monoxide (CO).
Oxidation: Although this compound is already in a high oxidation state, it can undergo further oxidation under specific conditions to form other selenium compounds.
Substitution: this compound can participate in substitution reactions where the selenate ion (SeO₄²⁻) is replaced by other anions.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas (H₂), carbon monoxide (CO)
Oxidizing Agents: Strong oxidizers like potassium permanganate (KMnO₄)
Reaction Conditions: High temperature and pressure for reduction reactions; acidic or basic conditions for substitution reactions
Major Products Formed:
Lead Selenide (PbSe): Formed through reduction
Other Selenium Compounds: Formed through oxidation or substitution
Scientific Research Applications
Lead selenate has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other selenium-containing compounds and materials.
Biology: Studied for its potential biological effects and interactions with biological systems.
Medicine: Investigated for its potential use in medical imaging and as a therapeutic agent.
Industry: Used in the production of semiconductors and other electronic materials due to its unique properties.
Comparison with Similar Compounds
Lead selenate can be compared with other similar compounds such as:
Lead Sulfate (PbSO₄): Similar in structure but contains sulfate ions (SO₄²⁻) instead of selenate ions.
Lead Tellurate (PbTeO₄): Contains tellurate ions (TeO₄²⁻) and has different chemical properties.
Lead Selenide (PbSe): A selenide of lead with different physical and chemical properties, used primarily in semiconductor applications.
Uniqueness of this compound: this compound is unique due to its specific chemical composition and properties. Its poor solubility in water and solubility in concentrated acids make it suitable for specific industrial and research applications. Additionally, its ability to undergo various chemical reactions and form different selenium compounds adds to its versatility.
Properties
IUPAC Name |
lead(2+);selenate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H2O4Se.Pb/c1-5(2,3)4;/h(H2,1,2,3,4);/q;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKMXSWXQNCMWNG-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Se](=O)(=O)[O-].[Pb+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
O4PbSe | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10883503 | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7446-15-3 | |
| Record name | Lead selenate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446153 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Selenic acid, lead(2+) salt (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10883503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead selenate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.363 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LEAD SELENATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61521P1U0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of lead selenate?
A1: this compound has the molecular formula PbSeO4 [, ]. Its molecular weight is 351.16 g/mol.
Q2: How does the chemical shift in 207Pb NMR spectroscopy relate to the structure of lead-containing materials?
A2: Research indicates that the 207Pb chemical shifts observed in solid-state NMR are significantly influenced by the local electronic environment within the material []. This means that the chemical shift can provide valuable information about the coordination geometry, bonding interactions, and overall structure of lead-containing materials, including this compound.
Q3: Can you elaborate on the applications of this compound in analytical chemistry?
A3: this compound plays a role in the quantitative determination of selenium []. The method involves precipitating selenate ions with lead nitrate in a slightly acidic solution containing ethyl alcohol. This precipitation is most effective at a pH of 2-3. The resulting this compound precipitate can be subsequently dissolved, and the lead content determined via complexometric titration using EDTA and a suitable indicator. This approach offers a rapid and accurate means of quantifying selenium.
Q4: What are the implications of electrolytic processes involving this compound?
A4: Studies have explored the electrolytic formation of selenic acid (H2SeO4) from this compound [, ]. This suggests the potential for utilizing this compound as a starting material in electrochemical processes to produce selenic acid, a valuable reagent in various chemical applications.
Q5: Are there any insights into the phase behavior of this compound with other lead compounds?
A5: Research on the lead oxide-lead selenate system [] provides insights into the phase relationships and potential reactions between these compounds at different temperatures and compositions. This information is valuable for understanding the behavior of this compound in mixed oxide systems.
Q6: What can you tell us about the coprecipitation behavior of this compound?
A6: Studies have investigated the coprecipitation of barium and lead selenates []. This type of research helps understand how the presence of other ions like barium can influence the precipitation efficiency and purity of this compound.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


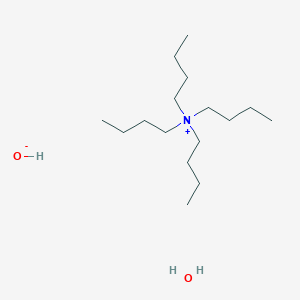
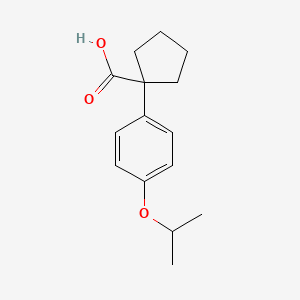

![[2,3,3,3-Tetrafluoro-2-(trifluoromethyl)propyl]oxirane](/img/structure/B3152758.png)
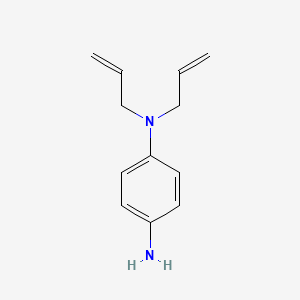

![N,N'-(1R,2R)-1,2-Cyclohexanediylbis[N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B3152772.png)


